Launobine

説明

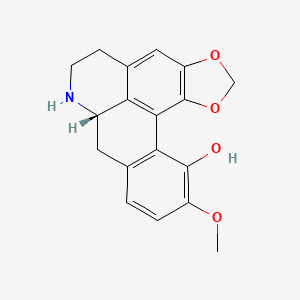

Structure

3D Structure

特性

IUPAC Name |

17-methoxy-3,5-dioxa-11-azapentacyclo[10.7.1.02,6.08,20.014,19]icosa-1(20),2(6),7,14(19),15,17-hexaen-18-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO4/c1-21-12-3-2-9-6-11-14-10(4-5-19-11)7-13-18(23-8-22-13)16(14)15(9)17(12)20/h2-3,7,11,19-20H,4-6,8H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIFBCUOVFPCZEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C2=C(CC3C4=C2C5=C(C=C4CCN3)OCO5)C=C1)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Launobine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

20497-21-6 | |

| Record name | Launobine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

214 - 215 °C | |

| Record name | Launobine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030217 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence and Distribution of Launobine

Botanical Sources of Launobine

Research has identified this compound in the following plant species:

This compound has been isolated from the leaves of the plant Launea nuraria. ontosight.ai It is described as a naturally occurring compound in this species. ontosight.ai

This compound has been identified in the stems and roots of Sciadotenia cayennensis, a plant belonging to the Menispermaceae family. It was found alongside other isoquinoline (B145761) alkaloids, including (+)-coclaurine, (+)-reticuline, nor-isocorydine, nor-domesticine, laurotetanine, and actinodaphnine (B1208463). scribd.com, epdf.pub

Laurus nobilis, commonly known as bay laurel or sweet bay, has been shown to contain this compound. hmdb.ca, foodb.ca, pkheartjournal.com, plantaedb.com It has been detected in various parts of the plant, including the leaves, stem bark, and roots. researchgate.net, usda.gov this compound has also been obtained from laurel wood. researchgate.net Phytochemical investigations of Laurus nobilis have revealed the presence of several alkaloids, including aporphines and nor-aporphines, with actinodaphnine often reported as a major component. researchgate.net, researchgate.net, researchgate.net this compound is one of the ten alkaloids that have been found in an ether extract of laurel leaves. researchgate.net

Below is a table summarizing the occurrence of this compound in different parts of Laurus nobilis:

This compound has been isolated from the roots of Illigera celebica, a species within the Hernandiaceae family. tandfonline.com, researchgate.net Its presence was reported during phytochemical research on this plant. tandfonline.com

Illigera luzonensis, another species in the Hernandiaceae family, is known to contain this compound. iiim.res.in, asianpubs.org, acs.org, nih.gov, researchgate.net It has been isolated from the stems of this plant, along with other aporphine (B1220529) and oxoaporphine alkaloids such as actinodaphnine, N-methylactinodaphnine, dicentrine, O-methylbulbocapnine, hernovine, bulbocapnine, dicentrinone, and liriodenine. researchgate.net, acs.org Phytochemical investigation of the roots and stems of Illigera luzonensis has also identified this compound among its constituents. nih.gov

This compound has been identified in various Annona species. researchgate.net, nih.gov, researchgate.net Investigations into the alkaloid profiles of Annona species have listed this compound as one of the aporphine alkaloids present. researchgate.net, nih.gov, researchgate.net The Annonaceae family is noted for the wide distribution of aporphine alkaloids among its members. asianpubs.org

Biosynthesis of Launobine

Elucidation of Aporphine (B1220529) Alkaloid Biosynthetic Routes Preceding Launobine

The biosynthesis of aporphine alkaloids, including this compound, typically proceeds through key intermediate compounds within the BIA pathway. L-tyrosine serves as the initial precursor, undergoing enzymatic reactions to yield dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. frontiersin.org These molecules then condense to form the tetrahydroisoquinoline skeleton. frontiersin.org A pivotal intermediate in the biosynthesis of various BIAs, including aporphines, is (S)-reticuline. frontiersin.orgnih.gov (S)-Reticuline is considered a branch-point intermediate from which different classes of BIAs diverge. nih.gov

The formation of the aporphine ring structure from a benzylisoquinoline precursor like reticuline (B1680550) involves an oxidative phenolic coupling reaction. wikipedia.orgpageplace.de This process, exemplified in the biosynthesis of bulbocapnine, involves the oxidation of reticuline, leading to a diradical intermediate. wikipedia.org Subsequent cyclization results in the formation of the characteristic aporphine core. wikipedia.org While the general steps leading to the aporphine skeleton are understood, the precise route to this compound from these common precursors involves specific enzymatic steps.

Enzymatic Transformations and Metabolic Precursors in this compound Formation

The conversion of central BIA intermediates to specific aporphine alkaloids like this compound is mediated by a suite of enzymes, primarily methyltransferases and cytochrome P450 enzymes. frontiersin.org (S)-Reticuline is a crucial precursor. frontiersin.orgnih.govtaylorandfrancis.com Another proposed intermediate in the biosynthesis of some aporphines, such as magnoflorine (B1675912), is (S)-corytuberine, which can be N-methylated by reticuline N-methyltransferase (RNMT) to yield magnoflorine. frontiersin.orgnih.gov

Cytochrome P450 enzymes, particularly those in the CYP80 family, play a significant role in the C-C coupling reactions that form the aporphine ring system. frontiersin.orgmdpi.comnih.gov For instance, CYP80G2 (corytuberine synthase) has been implicated in the aporphine alkaloid biosynthetic pathway. frontiersin.orgmdpi.com Studies in Nelumbo nucifera (sacred lotus) have shown that NnCYP80G can catalyze C-C coupling using various substrates, including reticuline. mdpi.com Additionally, CYP719C enzymes have been characterized for their role in forming methylenedioxy bridges on the aporphine skeleton. nih.gov

Specific enzymes involved in the direct formation of this compound from its immediate precursors have not been extensively detailed in the provided search results. However, given its presence alongside other aporphines like actinodaphnine (B1208463), norisodomesticine, and reticuline in plants like Laurus nobilis and Sciadotenia cayennensis, it is likely synthesized through a pathway involving common BIA intermediates and specific tailoring enzymes. taylorandfrancis.comuodiyala.edu.iqscribd.com

Metabolic precursors for this compound would therefore include L-tyrosine, dopamine, 4-hydroxyphenylacetaldehyde, and (S)-reticuline, followed by intermediates specific to the aporphine branch of the pathway, potentially including corytuberine (B190840) or related structures, undergoing hydroxylation and methylation steps. frontiersin.orgnih.govwikipedia.orgtaylorandfrancis.com

Molecular and Genetic Investigations of this compound Biosynthesis Pathways

Molecular and genetic studies in plants producing aporphine alkaloids have focused on identifying the genes encoding the enzymes involved in the biosynthetic pathway. Digital gene expression analysis has been used to identify genes correlated with aporphine alkaloid content. frontiersin.org For example, studies in Nelumbo nucifera identified a cluster of genes associated with alkaloid content, including NnCYP80G and several BIA methyltransferases. biorxiv.org

The genes encoding key enzymes like norcoclaurine synthase (NCS), O-methyltransferases (OMTs), N-methyltransferases (NMTs), berberine (B55584) bridge enzyme (BBE), and cytochrome P450 enzymes (e.g., CYP80G2) have been isolated and characterized in various plant species known to produce BIAs. frontiersin.orgfrontiersin.orgnih.gov While specific genes directly responsible for the late-stage biosynthesis of this compound have not been explicitly identified in the provided information, research into the genetic basis of related aporphines provides a framework for understanding the molecular mechanisms likely involved. frontiersin.orgnih.govbiorxiv.org

Genetic engineering approaches have been employed to reconstruct BIA biosynthetic pathways in heterologous hosts like yeast (Saccharomyces cerevisiae) and Escherichia coli. frontiersin.orgnih.govnih.gov These studies have successfully produced intermediates like (S)-reticuline and aporphines like magnoflorine by introducing plant genes encoding the relevant enzymes. frontiersin.orgnih.govnih.gov Such approaches can be valuable in elucidating the specific enzymatic steps and identifying the genes involved in the biosynthesis of less-studied aporphines like this compound.

Comparative Biosynthetic Analysis with Related Alkaloids

This compound's biosynthesis can be compared to that of other aporphine and related benzylisoquinoline alkaloids found in the same plant species. For instance, in Laurus nobilis, this compound is found alongside boldine (B1667363), actinodaphnine, cryptodorine, isodomesticine, nandigerine, N-methylactinodaphnine, and reticuline. scribd.com In Sciadotenia cayennensis, it is found with actinodaphnine. taylorandfrancis.comuodiyala.edu.iq

The co-occurrence of these alkaloids suggests shared biosynthetic steps and precursors. Reticuline is a common intermediate for many of these alkaloids. frontiersin.orgnih.govtaylorandfrancis.comscribd.com The structural differences between this compound and other aporphines like boldine or actinodaphnine likely arise from variations in the hydroxylation, methylation, and cyclization patterns catalyzed by specific tailoring enzymes. nih.gov Comparative analysis of the enzyme profiles and gene expression in plants producing different complements of aporphine alkaloids can help pinpoint the specific enzymatic transformations leading to this compound.

For example, the formation of methylenedioxy bridges, present in some aporphines but not necessarily in this compound (structure not provided in search results, relying on it being an aporphine), is catalyzed by specific CYP719C enzymes. nih.gov Differences in the expression or activity of such enzymes, as well as specific O- and N-methyltransferases, would contribute to the structural diversity observed among aporphine alkaloids from the same plant.

Comparative studies, potentially using metabolomics and transcriptomics on different plant tissues or species that produce varying amounts of this compound and related alkaloids, could provide further insights into the specific biosynthetic route of this compound. mdpi.commdpi.com

Synthetic Methodologies for Launobine and Analogues

Strategic Approaches to the Total Synthesis of Launobine and Analogues

The total synthesis of aporphine (B1220529) alkaloids, including (±)-Launobine, has been a subject of chemical research. The first reported synthesis of (±)-Launobine occurred in 1965. pageplace.de Strategic approaches to the total synthesis of aporphines typically involve the construction of the characteristic tetracyclic ring system, often starting from simpler precursors such as benzylisoquinolines, which are biogenetic precursors to aporphines. uodiyala.edu.iq

Retrosynthetic Analysis Paradigms

Retrosynthetic analysis for aporphine alkaloids often deconstructs the target molecule into key building blocks, commonly involving the cleavage of the bond that forms the central ring system. A common strategy involves the oxidative coupling of a benzyltetrahydroisoquinoline precursor. taylorandfrancis.com Another approach considers the formation of the aporphine skeleton through intramolecular cyclization reactions. grafiati.comgrafiati.com Retrosynthetic routes may also explore the use of intermediates that allow for the controlled formation of the requisite carbon-carbon bonds and the introduction of functional groups at the correct positions and with desired stereochemistry.

Key Synthetic Transformations and Reaction Mechanisms

Key synthetic transformations in the total synthesis of aporphine alkaloids often include reactions that form the characteristic aporphine ring system. Intramolecular cyclization reactions play a significant role in constructing the fused ring structure. grafiati.comgrafiati.com The Ullmann coupling reaction, which forms a biaryl linkage, has been employed in the synthesis of isoquinoline (B145761) alkaloids and could be relevant in constructing portions of the aporphine core or precursors. grafiati.com The use of arynes as reactive intermediates and Diels-Alder reactions have also been explored in the synthesis of aporphinoid skeletons. researchgate.net These transformations require careful control of reaction conditions to achieve the desired connectivity and functional group pattern.

Stereochemical Control and Diastereoselectivity in Synthesis

Controlling the stereochemistry is a critical aspect in the synthesis of chiral aporphine alkaloids like (+)-Launobine. Strategies for achieving stereochemical control and diastereoselectivity in alkaloid synthesis often involve the use of chiral reagents, catalysts, or auxiliaries. Asymmetric synthesis approaches, such as those involving intramolecular N-acyliminium ion-mediated cyclization, have been developed for related alkaloid ring systems like pyrroloisoquinolines and protoberberines, which share structural features with aporphines. grafiati.comgrafiati.com These methods aim to control the formation of new stereocenters during key bond-forming steps, leading to the desired enantiomer or diastereomer.

Semi-Synthesis and Directed Structural Modification Approaches

Semi-synthesis involves using naturally occurring compounds as starting materials for the synthesis of more complex or modified structures. For aporphine alkaloids, this could involve isolating a related alkaloid from a plant source and then performing chemical transformations to convert it into this compound or its analogues. Directed structural modification approaches focus on chemically altering existing alkaloid structures to explore structure-activity relationships or improve properties. This has been applied to benzylisoquinoline alkaloids, which are precursors to aporphines, to produce compounds like oxycodone and hydrocodone through semi-synthesis from natural precursors such as thebaine or morphine. taylorandfrancis.com While specific examples of semi-synthesis or directed modification directly yielding this compound from another natural product are not detailed in the provided information, these approaches are general strategies applicable to the alkaloid family.

Chemoenzymatic Synthesis Prospects for this compound

Chemoenzymatic synthesis combines chemical reactions with enzymatic transformations to achieve the synthesis of complex molecules. This approach can offer advantages in terms of selectivity, efficiency, and environmental impact. Chemoenzymatic methods have been explored for the synthesis of benzylisoquinoline and berbine (B1217896) alkaloids, which are structurally related to aporphines. taylorandfrancis.com Enzymes such as the berberine (B55584) bridge enzyme (BBE) and monoamine oxidase (MAO) variants have been utilized in these processes to catalyze specific steps, such as enantioselective oxidative C-C bond formation or deracemization. taylorandfrancis.com While direct applications of chemoenzymatic synthesis specifically for this compound are not extensively described in the provided snippets, the successful use of these methods for related alkaloid scaffolds suggests potential prospects for their application in the synthesis of this compound.

Analytical Characterization and Elucidation of Launobine

Advanced Spectroscopic Techniques for Launobine Structural Elucidation

Spectroscopy is a cornerstone in the structural analysis of organic molecules like this compound. By probing the molecule with electromagnetic radiation, chemists can deduce its atomic composition, connectivity, and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for elucidating the structure of organic compounds. It provides detailed information about the carbon-hydrogen framework of a molecule. While specific NMR data for this compound is not extensively detailed in readily available literature, the analysis would follow standard protocols for aporphine (B1220529) alkaloids.

1D NMR: One-dimensional NMR experiments, such as ¹H (proton) and ¹³C (carbon-13) NMR, provide fundamental information.

¹H NMR: A proton NMR spectrum of this compound would reveal the number of different types of protons, their chemical environment, and their proximity to other protons. Key signals would be expected in the aromatic region (typically δ 6.5-8.5 ppm) for the protons on the isoquinoline (B145761) ring system, signals for methoxy (B1213986) groups (around δ 3.8-4.0 ppm), and signals for the methylenedioxy group protons (typically a singlet around δ 5.9-6.0 ppm). The protons on the saturated carbon atoms of the heterocyclic ring would appear in the upfield region of the spectrum.

¹³C NMR: A carbon-13 NMR spectrum complements the ¹H data by showing the number of unique carbon atoms in the molecule. The chemical shifts of the carbon signals indicate their functional type (e.g., aromatic, aliphatic, methoxy). For this compound, one would expect to see signals corresponding to the carbons of the aporphine core, the methoxy group, and the methylenedioxy bridge.

2D NMR: Two-dimensional NMR experiments are crucial for assembling the molecular puzzle. Techniques like COSY, HSQC, and HMBC establish correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It helps to trace out the spin systems within the molecule, for instance, connecting adjacent protons on the aromatic rings and within the aliphatic portion of the aporphine structure.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is an essential tool for unambiguously assigning the chemical shifts of protonated carbons.

The following table illustrates the expected ¹H and ¹³C NMR chemical shift ranges for the key structural motifs in this compound, based on data for related aporphine alkaloids.

| Functional Group | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons | 6.5 - 8.5 | 110 - 160 |

| Methoxy Protons (-OCH₃) | 3.8 - 4.0 | 55 - 60 |

| Methylenedioxy Protons (-O-CH₂-O-) | 5.9 - 6.1 | ~101 |

| Aliphatic Protons (on aporphine core) | 2.5 - 3.5 | 29 - 60 |

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is indispensable for determining the molecular weight of a compound and can provide significant structural information through fragmentation analysis. The coupling of liquid chromatography with mass spectrometry (LC-MS) is a standard method for the analysis of alkaloids in plant extracts. ucl.ac.beucl.ac.beresearchgate.net

For this compound, with a molecular formula of C₁₈H₁₇NO₄, the expected exact mass would be a key identifier in a high-resolution mass spectrum. Electrospray ionization (ESI) is a common soft ionization technique used for alkaloids, which typically forms a protonated molecule [M+H]⁺ in the positive ion mode.

Fragmentation Pattern: In tandem mass spectrometry (MS/MS or MSⁿ), the protonated molecular ion is fragmented to produce smaller product ions. The fragmentation pattern is often characteristic of the compound's structure. For aporphine alkaloids, common fragmentation pathways involve the retro-Diels-Alder (RDA) reaction, which cleaves the heterocyclic ring, and losses of small neutral molecules such as H₂O, CH₃OH, or CO. The specific fragmentation pattern of this compound would help to confirm the positions of the substituents on the aporphine core.

The table below outlines the expected key ions for this compound in a mass spectrum.

| Ion Type | Expected m/z | Information Provided |

| Protonated Molecule [M+H]⁺ | 312.1236 | Molecular Weight Confirmation |

| Fragment Ion | Varies | Structural information based on losses of substituents (e.g., CH₃, OCH₃) and ring cleavages. |

Infrared (IR) Spectroscopy: IR spectroscopy measures the vibration of atoms in a molecule. Different functional groups absorb infrared radiation at characteristic frequencies, making IR a useful tool for functional group identification. An IR spectrum of this compound would be expected to show absorption bands corresponding to:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

Aliphatic C-H stretching: Found just below 3000 cm⁻¹.

Aromatic C=C stretching: A series of bands in the 1450-1600 cm⁻¹ region.

C-O stretching: Strong absorptions in the 1000-1300 cm⁻¹ region, characteristic of the ether linkages in the methoxy and methylenedioxy groups.

C-N stretching: Typically observed in the 1000-1250 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about conjugated systems within a molecule. Aporphine alkaloids, with their extended aromatic system, exhibit characteristic UV absorption spectra. The spectrum of this compound, typically measured in a solvent like methanol (B129727) or ethanol, would be expected to show absorption maxima (λ_max) in the range of 220-320 nm, which is characteristic of the aporphine chromophore. researchgate.netquora.com The exact position and intensity of these maxima can be influenced by the substitution pattern on the aromatic rings.

| Spectroscopic Technique | Expected Absorption Region | Functional Group/Chromophore |

| Infrared (IR) | ~3050 cm⁻¹ | Aromatic C-H stretch |

| Infrared (IR) | ~2950 cm⁻¹ | Aliphatic C-H stretch |

| Infrared (IR) | 1450-1600 cm⁻¹ | Aromatic C=C stretch |

| Infrared (IR) | 1000-1300 cm⁻¹ | C-O stretch (ethers) |

| Ultraviolet-Visible (UV) | 220-320 nm | Aporphine aromatic system |

Chromatographic Methodologies for this compound Isolation and Analysis

Chromatography is a set of laboratory techniques for the separation of mixtures. It is essential for both the isolation of pure this compound from its natural source and for its quantitative analysis.

HPLC and its more advanced version, UHPLC, are the primary methods for the analysis and purification of aporphine alkaloids from plant extracts. ucl.ac.beucl.ac.beresearchgate.netnih.gov These techniques utilize a high-pressure pump to pass a solvent (the mobile phase) through a column packed with a solid adsorbent material (the stationary phase).

For the separation of this compound and related alkaloids, reversed-phase chromatography is commonly employed.

Stationary Phase: A C18 (octadecylsilane) column is a typical choice, where the nonpolar stationary phase retains the moderately polar alkaloids.

Mobile Phase: A gradient elution is often used, starting with a more polar solvent mixture (e.g., water with an acidic modifier like formic or acetic acid) and gradually increasing the proportion of a less polar organic solvent (e.g., acetonitrile (B52724) or methanol). The acidic modifier helps to protonate the basic nitrogen atom of the alkaloids, leading to sharper peaks and better separation.

Detection: A UV detector is commonly used, set at one of the absorption maxima of the aporphine alkaloids (e.g., around 280 or 305 nm), to monitor the column effluent. ucl.ac.be Coupling the HPLC or UHPLC system to a mass spectrometer (as mentioned in section 5.1.2) provides both retention time and mass data, enhancing the confidence of identification.

Gas Chromatography (GC) is a powerful technique for separating and analyzing volatile compounds. While aporphine alkaloids like this compound are generally not sufficiently volatile for direct GC analysis, the technique can be applied if the compounds are first derivatized to increase their volatility. However, HPLC is more commonly the method of choice for these types of alkaloids.

GC, particularly when coupled with Mass Spectrometry (GC-MS), is more frequently used to analyze the volatile profile of the plant source itself, such as the essential oil of Laurus nobilis. This analysis would identify other, more volatile compounds present in the plant but would not typically be the primary method for analyzing this compound itself.

Size-Exclusion Chromatography (SEC) in Macromolecular Contexts

Size-Exclusion Chromatography (SEC) is a chromatographic method that separates molecules based on their hydrodynamic volume. labroots.com While typically associated with large macromolecules like proteins and polymers, its application can be extended to study the behavior of smaller molecules like this compound, particularly in the context of formulation or interaction studies.

In the study of this compound, SEC would not be used for primary isolation or purification from a crude plant extract, as its resolution for small molecules is limited compared to techniques like High-Performance Liquid Chromatography (HPLC). nih.gov However, SEC becomes invaluable when investigating potential aggregation of this compound or its association with larger molecules, such as polymers or proteins, in a given solution. For instance, if this compound were to be encapsulated in a nanoparticle or liposome (B1194612) for delivery research, SEC could be employed to determine the efficiency of encapsulation and to detect the presence of any free, unencapsulated this compound.

The principle of SEC relies on a column packed with a porous stationary phase. Larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules, like monomeric this compound, can penetrate the pores, leading to a longer retention time. By monitoring the elution profile, researchers can gain insights into the size distribution of species in the sample.

Table 1: Potential Applications of SEC in this compound Research

| Application | Information Gained |

|---|---|

| Aggregation Studies | Detection and quantification of this compound aggregates or oligomers in solution. |

| Formulation Analysis | Determination of encapsulation efficiency in nanoparticle or liposomal formulations. |

| Binding Studies | Assessment of this compound's interaction with macromolecules by observing shifts in elution profiles. |

Complementary Instrumental Characterization Techniques for this compound Research

A thorough understanding of this compound's physicochemical properties requires a suite of complementary instrumental techniques that can provide information beyond its basic chemical structure. These methods can probe its morphology, surface characteristics, and behavior in solution.

Microscopic techniques are instrumental in visualizing the morphology and structure of materials at the nanoscale. While individual small molecules like this compound are generally too small to be directly imaged in detail by most of these methods, they are crucial for characterizing formulations, aggregates, or interactions of this compound.

Transmission Electron Microscopy (TEM): TEM provides high-resolution, two-dimensional images of a sample by transmitting a beam of electrons through an ultrathin specimen. nih.gov For this compound research, TEM would be essential for visualizing the morphology of nanoparticles or liposomes used as carriers for the alkaloid. acs.org It can provide information on size, shape, and the distribution of these carrier systems. acs.orgjeolusa.com Furthermore, techniques like cryo-TEM, where samples are flash-frozen, can be used to observe the native state of this compound-loaded vesicles.

Atomic Force Microscopy (AFM): AFM is a high-resolution scanning probe microscopy technique that can provide three-dimensional topographical images of a surface. nih.gov It has the capability to resolve features at the sub-nanometer scale. labroots.comwiley.com In the context of this compound, AFM could be used to study the morphology of self-assembled structures or to investigate the interaction of this compound with surfaces at a single-molecule level. parksystems.comyoutube.com For example, it could be used to visualize how this compound molecules arrange themselves on a substrate or interact with a biological membrane.

Scanning Electron Microscopy (SEM): SEM provides images of a sample by scanning the surface with a focused beam of electrons. nih.gov It is particularly useful for characterizing the surface topography and morphology of solid materials. jyi.orgmvascientificconsultants.com In this compound research, SEM could be used to examine the crystal morphology of the pure compound or to analyze the surface of a solid formulation containing this compound. researchgate.net

Cryo-Electron Microscopy (Cryo-EM): Cryo-EM is a type of transmission electron microscopy where the sample is studied at cryogenic temperatures. This technique is particularly powerful for determining the three-dimensional structure of biological macromolecules and complexes in their native state. While typically used for larger structures like proteins and viruses, its application to small molecules is emerging. In the context of this compound, Cryo-EM could potentially be used to determine the structure of this compound bound to a target protein, providing invaluable insights into its mechanism of action.

Table 2: Applications of Microscopic Techniques in this compound Research

| Technique | Primary Application for this compound | Information Provided |

|---|---|---|

| TEM | Characterization of delivery systems (nanoparticles, liposomes) | Size, shape, morphology, and distribution of carrier systems. nih.gov |

| AFM | Study of self-assembly and surface interactions | High-resolution topographical images of molecular arrangements and interactions. nih.gov |

| SEM | Analysis of solid-state properties | Crystal morphology and surface characteristics of solid formulations. nih.gov |

| Cryo-EM | Structural biology of this compound-protein complexes | High-resolution 3D structure of this compound bound to its biological target. |

Surface analysis techniques are powerful tools for determining the elemental and molecular composition of the outermost layers of a material.

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS): ToF-SIMS is a highly sensitive surface analysis technique that can provide detailed chemical information about the very top layer of a sample. nih.gov It works by bombarding the surface with a primary ion beam, which causes the emission of secondary ions that are then analyzed by a time-of-flight mass spectrometer. researchgate.net For this compound, ToF-SIMS could be used to map the distribution of the alkaloid on a surface, for instance, in a plant tissue section, to understand its localization. nih.gov

X-ray Photoelectron Spectroscopy (XPS): XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. wikipedia.orgcreative-biostructure.com XPS analyzes the top 1-10 nm of a material's surface. carleton.edu For this compound research, XPS could be used to confirm the presence of specific elements (carbon, nitrogen, oxygen) and their chemical states on the surface of a functionalized material or in a thin film containing the compound. fzu.czconfex.com

Laser-Induced Breakdown Spectroscopy (LIBS): LIBS is a rapid chemical analysis technique that uses a high-energy laser pulse to ablate a small amount of material from the surface of a sample, creating a plasma. carleton.edu The light emitted from the plasma is then collected and analyzed to determine the elemental composition of the material. mdpi.com While LIBS is primarily for elemental analysis, it can provide information about the presence of key elements in organic compounds like this compound (C, H, N, O). researchgate.netaip.orgresearchgate.net

Laser Ablation Inductively Coupled Plasma Mass Spectrometry (LA-ICP-MS): LA-ICP-MS is a powerful technique for the direct elemental and isotopic analysis of solid samples. nih.govnih.gov It uses a laser to ablate material from a sample, which is then transported to an inductively coupled plasma mass spectrometer for analysis. ethz.chhacettepe.edu.tr This technique is highly sensitive and can be used for trace element analysis. spectroscopyonline.com In the context of this compound, if it were part of a metal-based formulation or if there was a need to investigate trace metal impurities, LA-ICP-MS would be the method of choice.

These techniques are crucial for characterizing the behavior of this compound in solution, particularly its size, distribution, and interactions.

Dynamic Light Scattering (DLS): DLS is a technique used to determine the size distribution profile of small particles in suspension. It measures the fluctuations in scattered light intensity due to the Brownian motion of the particles. For this compound, DLS would be highly applicable for characterizing the size of nanoparticles, liposomes, or aggregates in a formulation.

Nanoparticle Tracking Analysis (NTA): NTA is a method for visualizing and analyzing nanoparticles in liquids that relates the rate of Brownian motion to particle size. wikipedia.organalytik.co.uk It provides particle-by-particle size and concentration measurements. ufl.edumdpi.com NTA would be a valuable tool for obtaining high-resolution size distributions and concentration measurements of this compound-containing nanoparticles. particle-metrix.com

Analytical Ultracentrifugation (AUC): AUC is a powerful technique for characterizing macromolecules and nanoparticles in solution. labroots.comdanaher.com It measures the sedimentation of particles under a strong centrifugal force to determine their size, shape, and density. uni-muenchen.deyoutube.com AUC can be used to study the aggregation state of this compound and its interactions with other molecules in solution with high precision. nih.gov

Table 3: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-hydroxy-1-methoxyaporphine |

| Pronuciferine |

| Nuciferine |

| Roemerine |

| Pallidine |

| Coclaurine |

| N-methylcoclaurine |

| Reticuline (B1680550) |

| Norarmepavine |

| Norjuziphine |

| N-methylnorjuziphine |

| Stepharine |

| Liriodenine |

| Lysicamine |

| Norushinsunine |

| Asimilobine |

| Isopiline |

| Nornuciferine |

| Anonaine |

| O-methylisopiline |

| Lirinidine |

| Magnoflorine (B1675912) |

| Fuseine |

Mechanistic Investigations of Launobine S Biological Activities Emphasis on in Vitro and Preclinical Non Human Models

Anti-inflammatory Mechanism Elucidation

Preclinical studies suggest that Launobine possesses anti-inflammatory potential. wikipedia.org While detailed mechanistic studies specifically on isolated this compound are ongoing, research on plant extracts containing this compound and related aporphine (B1220529) alkaloids provides insights into potential pathways involved.

Inhibition of Pro-inflammatory Cytokines and Enzymes

This compound has been indicated to inhibit the production of pro-inflammatory cytokines and enzymes. wikipedia.org Studies on other natural compounds and plant extracts known to contain aporphine alkaloids have demonstrated modulation of key inflammatory mediators such as cyclooxygenase-2 (COX-2), interleukin-6 (IL-6), and tumor necrosis factor alpha (TNF-α). medrxiv.orgmedrxiv.orgardascience.comnih.govwikidata.orgwikipedia.orgresearchgate.net Inhibition of enzymes like COX-2 is a common strategy to mitigate inflammation by reducing the synthesis of pro-inflammatory prostaglandins. researchgate.netwikipedia.org Further research is needed to precisely define this compound's direct inhibitory effects on specific pro-inflammatory cytokines and enzymes in isolated systems.

Modulation of Inflammatory Mediators

Beyond direct enzyme and cytokine inhibition, the anti-inflammatory effects of compounds structurally related to this compound may involve the modulation of various inflammatory mediators and signaling pathways. This can include influencing pathways such as NF-κB and MAPKs, which play crucial roles in regulating the inflammatory response. medrxiv.orgmedrxiv.org Additionally, some compounds have shown effects on the production of nitric oxide (NO), another key inflammatory mediator. wikipedia.orgnih.govuclouvain.be The specific mechanisms by which this compound modulates these broader inflammatory pathways require further dedicated investigation using in vitro and preclinical models.

Antimicrobial Action Mechanisms

This compound has been reported to exhibit antimicrobial activity against a range of microorganisms, including bacteria and fungi. wikipedia.org While its efficacy against certain pathogens has been noted in in vitro settings, the precise mechanisms by which this compound exerts its antimicrobial effects are not yet fully elucidated in the provided literature.

Antibacterial Activity Mechanisms

Research indicates this compound's activity against bacteria. wikipedia.org However, detailed studies explaining the specific cellular or molecular targets of this compound in bacterial cells were not extensively available in the reviewed snippets. Other natural compounds and plant extracts have demonstrated antibacterial effects through various mechanisms, including disrupting cell membranes, inhibiting essential enzymes, or interfering with metabolic pathways. Further in vitro studies are necessary to determine the specific mechanisms underlying this compound's antibacterial action.

Antifungal Mechanisms

This compound has also shown activity against fungi. wikipedia.org Similar to its antibacterial effects, the explicit mechanisms responsible for this compound's antifungal activity were not clearly detailed in the provided search results. Antifungal agents can act by targeting fungal cell walls, cell membranes, or essential intracellular processes. Dedicated in vitro investigations are needed to pinpoint the specific mechanisms by which this compound inhibits fungal growth.

Anticancer Mechanism of Action

This compound has demonstrated promising anticancer activity in preclinical investigations, including the inhibition of cancer cell growth and the induction of apoptosis in various cancer cell lines. wikipedia.orgnih.gov Mechanistic studies have begun to explore the pathways involved in these effects.

One significant area of investigation involves the potential interaction of this compound with key proteins involved in cancer development. In silico studies have identified this compound, alongside Actinodaphnine (B1208463), as notable candidates demonstrating binding affinities with BRCA1 and BRCA2 receptors, proteins crucial for DNA repair and tumor suppression. wikipedia.orgnih.govnih.govresearchgate.netresearchgate.net These findings suggest a potential mechanism for this compound's anticancer activity, although experimental validation in in vitro and preclinical models is required to confirm these interactions and their downstream effects on cancer cell viability and proliferation.

Furthermore, as an aporphine alkaloid, this compound's cytotoxic activity may be related to mechanisms observed for other compounds in this class, such as interference with the catalytic activity of topoisomerases. mdpi.com Topoisomerases are essential enzymes involved in DNA replication and transcription, and their inhibition can lead to DNA damage and apoptosis in cancer cells. nih.govnih.gov Studies on aporphines and oxoaporphines from plants like Illigera luzonensis, which contains this compound, have shown in vitro cytotoxic activities. nih.gov

The induction of apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents eliminate cancer cells. nih.gov this compound has been reported to induce apoptosis in cancer cells. wikipedia.org Further in vitro studies are needed to fully elucidate the molecular pathways involved in this compound-induced apoptosis, such as the activation of caspases or the modulation of pro- and anti-apoptotic proteins.

Apoptosis Induction Pathways in Malignant Cells

Apoptosis, or programmed cell death, is a critical process for maintaining tissue homeostasis and eliminating damaged or unwanted cells. Its dysregulation is a hallmark of cancer actaorthop.orgmdpi.comnih.gov. Inducing apoptosis in malignant cells is a key strategy in cancer therapy nih.govsemanticscholar.org. Apoptosis can be initiated through two main pathways: the extrinsic pathway, activated by death receptors on the cell surface, and the intrinsic pathway, which is triggered by intracellular signals such as DNA damage or oxidative stress and involves mitochondrial membrane permeabilization actaorthop.orgmdpi.comnih.gov. Both pathways converge on the activation of caspases, a family of proteolytic enzymes that execute the apoptotic program actaorthop.orgnih.gov. Studies investigating the biological activities of compounds often examine their ability to induce apoptosis in cancer cell lines as a potential mechanism of their anti-cancer effects epo-berlin.comupsi.edu.my. While the provided search results discuss apoptosis pathways in general and the induction of apoptosis by other compounds actaorthop.orgmdpi.comnih.govsemanticscholar.orgupsi.edu.myplos.org, specific detailed findings on how this compound induces apoptosis pathways in malignant cells within the confines of in vitro and preclinical non-human models were not extensively detailed in the provided snippets. However, the ability to induce apoptosis is a recognized mechanism by which potential anti-cancer agents exert their effects wikipedia.org.

Molecular Interactions with Oncogenic Proteins (e.g., BRCA1, BRCA2)

Oncogenic proteins, such as BRCA1 and BRCA2, play crucial roles in DNA repair and maintaining genomic stability. Mutations or alterations in these proteins are associated with an increased risk of certain cancers, particularly breast and ovarian cancers google.comnih.govmdpi.com. BRCA1 and BRCA2 are involved in homologous recombination, a major pathway for repairing DNA double-strand breaks google.comnih.govmdpi.comfrontiersin.org. BRCA1 interacts with a variety of proteins involved in cell cycle progression, DNA damage response, and transcriptional regulation nih.govbioinformatics.orgmedcraveonline.com. BRCA2 binds directly to RAD51, a key protein in homologous recombination, and guides it to the site of DNA damage nih.govmdpi.comoatext.com.

Research utilizing in silico methods, such as molecular docking studies, has explored the potential interactions of this compound and other compounds with oncogenic proteins like BRCA1 and BRCA2 researchgate.netscispace.combiointerfaceresearch.comresearchgate.netresearchgate.net. One study indicated that this compound demonstrated notable binding affinities with the BRCA1 and BRCA2 receptors researchgate.netresearchgate.net. Another molecular docking study, while primarily focusing on ferulic acid and quercetin, also listed binding affinities for these compounds with BRCA1 and Caspase-3 researchgate.netbiointerfaceresearch.com. While these in silico findings suggest a potential interaction, detailed mechanistic investigations in vitro or in preclinical non-human models specifically demonstrating how this compound modulates the function of BRCA1 or BRCA2 were not explicitly provided in the search results. The interaction of compounds with proteins like BRCA1 and BRCA2 is an area of interest for developing targeted cancer therapies google.comnih.govmdpi.comfrontiersin.org.

DNA Topoisomerase Inhibition

DNA topoisomerases are essential enzymes that regulate DNA topology by creating transient breaks in DNA strands to relieve torsional stress during processes like replication and transcription wikipedia.orgplos.org. Topoisomerase inhibitors are a class of anti-cancer drugs that target these enzymes, leading to DNA damage and ultimately cell death wikipedia.orgplos.orgmdpi.comembopress.org. These inhibitors can act as "poisons" by stabilizing the enzyme-DNA complex, preventing the re-ligation of DNA breaks, or as catalytic inhibitors that interfere with the enzyme's catalytic cycle wikipedia.orgplos.orgmdpi.comnih.gov. Different types of topoisomerases exist, including Type I and Type II, and inhibitors can show selectivity towards specific isoforms wikipedia.orgplos.org.

Some studies have investigated the ability of various compounds to inhibit DNA topoisomerase activity mdpi.comnih.govnih.gov. For example, laticifer proteins from Calotropis procera were shown to interfere with topoisomerase I activity nih.gov. Other studies have explored novel topoisomerase inhibitors and their mechanisms mdpi.comnih.gov. While the provided search results discuss DNA topoisomerase inhibition as a mechanism of anti-cancer activity and mention compounds that exert this effect wikipedia.orgplos.orgmdpi.comembopress.orgnih.govnih.gov, specific research detailing this compound's activity as a DNA topoisomerase inhibitor within the scope of in vitro and preclinical non-human models was not found in the provided snippets. However, interfering with DNA topoisomerase activity is a known strategy for inducing cytotoxicity in cancer cells wikipedia.orgplos.orgmdpi.com.

In Vitro Cytotoxicity Profiles Against Cancer Cell Lines

In vitro cytotoxicity studies are fundamental in preclinical cancer research to assess the ability of a compound to kill cancer cells in a laboratory setting epo-berlin.complos.orgatcc.org. These studies typically involve exposing various cancer cell lines to different concentrations of the compound and measuring cell viability or proliferation to determine parameters such as the half-maximal inhibitory concentration (IC50) epo-berlin.complos.org. The IC50 value represents the concentration of a substance required to inhibit 50% of a specific biological process, in this case, cell growth or viability epo-berlin.complos.org. Testing against a panel of cancer cell lines helps to understand the spectrum of activity and potential selectivity of the compound epo-berlin.complos.orgnih.gov.

While the search results emphasize the importance and methodology of in vitro cytotoxicity profiling against cancer cell lines epo-berlin.complos.orgatcc.orgnih.gov, specific data tables or detailed findings on this compound's in vitro cytotoxicity profiles against a range of cancer cell lines were not present in the provided snippets. The results indicated that some studies evaluate the cytotoxicity of compounds using IC50 values against different cancer cell lines plos.org. For instance, deep eutectic solvents showed varying cytotoxicity depending on the cell line plos.org. The absence of specific data on this compound's cytotoxicity profiles in the provided results limits the ability to present detailed findings or data tables for this section.

Enzyme Interaction and Modulation Studies

Enzyme interaction and modulation studies are crucial for understanding how a compound might affect various biological processes by interacting with key enzymatic targets nih.govqeios.commdpi.comrsc.org. These studies can reveal whether a compound acts as an inhibitor, activator, or modulator of enzyme activity, providing insights into its potential therapeutic effects or off-target interactions.

Monoamine Oxidase (MAO) Inhibition Kinetics and Selectivity

Monoamine oxidases (MAOs), specifically MAO-A and MAO-B, are enzymes that metabolize neurotransmitters like serotonin, dopamine (B1211576), and norepinephrine (B1679862) mdpi.comnih.govnih.gov. They are important targets for drugs treating neurological disorders such as depression and Parkinson's disease mdpi.comnih.govnih.govscienceopen.com. MAO inhibitors can be selective for either MAO-A or MAO-B, and their inhibitory kinetics (e.g., competitive, non-competitive, mixed-mode) and selectivity are important pharmacological characteristics mdpi.comnih.govnih.govscienceopen.comresearchgate.net.

Research has investigated the MAO inhibitory activity of various natural products and synthetic compounds mdpi.comnih.govscienceopen.comresearchgate.net. Studies determine the IC50 values for inhibition of MAO-A and MAO-B and calculate selectivity indices mdpi.comnih.govnih.govresearchgate.net. Enzyme kinetics studies are performed to understand the mechanism of inhibition mdpi.comnih.govresearchgate.net. While the provided search results discuss MAO inhibition, kinetics, and selectivity in detail for other compounds mdpi.comnih.govnih.govscienceopen.comresearchgate.net, specific data on this compound's MAO inhibition kinetics and selectivity were not found in the provided snippets. The importance of understanding the structure-activity relationship and mechanisms of MAO inhibitors is highlighted in the literature scienceopen.com.

Cytochrome P450 (CYP) Enzyme Interactions

Cytochrome P450 (CYP) enzymes are a superfamily of enzymes that play a major role in the metabolism of drugs and other xenobiotics in the body, primarily in the liver nih.govfda.govnih.govmicrobiologyjournal.orgiu.edu. Interactions with CYP enzymes can affect the pharmacokinetics of co-administered drugs, leading to altered drug exposure, potential toxicities, or reduced efficacy nih.govfda.govnih.govmicrobiologyjournal.orgiu.edu. Compounds can interact with CYP enzymes as substrates, inhibitors, or inducers nih.govfda.govnih.govmicrobiologyjournal.org. Identifying these interactions is crucial during preclinical evaluation to predict potential drug-drug interactions nih.govfda.govnih.goviu.edu.

Studies evaluate the interaction of compounds with various CYP isoforms, such as CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4, which are involved in the metabolism of a large percentage of marketed drugs nih.govfda.govnih.govmicrobiologyjournal.org. Predicting or experimentally determining the inhibitory or inductive effects of a compound on these enzymes is a standard part of preclinical assessment nih.govfda.govmicrobiologyjournal.orgiu.edu. While the provided search results discuss the importance of CYP enzyme interactions and list examples of drugs that interact with them nih.govfda.govnih.govmicrobiologyjournal.orgiu.edu, specific data on this compound's interactions with Cytochrome P450 enzyme isoforms were not present in the provided snippets. However, some databases may contain predicted ADMET properties, including CYP interactions, for compounds like this compound researchgate.netbidd.group.

Compound Name and PubChem CID Table

| Compound Name | PubChem CID |

| This compound | 177134 bidd.group or 5318956 nih.govplantaedb.com (Note: Multiple CIDs found, 177134 appears in a source with ADMET predictions for this compound) |

| BRCA1 | 1698399 biointerfaceresearch.com |

| BRCA2 | Not explicitly provided in snippets, but mentioned in context of interactions. |

| Olaparib | 23725625 google.comwikipedia.orgresearchgate.net |

| Cisplatin | 2767 researchgate.net |

| DAPI | 2954 researchgate.net |

| Propidium Iodide | 104981 researchgate.net |

| MTT | 64965 researchgate.net |

| Crystal Violet | 11057 researchgate.net |

| Ferulic acid | 445858 researchgate.netscispace.combiointerfaceresearch.com |

| Quercetin | 5280343 researchgate.netscispace.combiointerfaceresearch.com |

| Caspase-3 | 16516817 biointerfaceresearch.com |

| Actinodaphnine | Not explicitly provided in snippets. |

| Galangin | Not explicitly provided in snippets, but mentioned as MAO inhibitor. |

| Apigenin | Not explicitly provided in snippets, but mentioned as MAO inhibitor. |

| Kynuramine | Not explicitly provided in snippets, but mentioned as MAO substrate. |

| Resveratrol | Not explicitly provided in snippets, but mentioned as MAO inhibitor. |

| Pterostilbene | Not explicitly provided in snippets, but mentioned as MAO inhibitor. |

| Zingerone | Not explicitly provided in snippets, but mentioned as MAO inhibitor. |

Note: Multiple PubChem CIDs were found for this compound. CID 177134 is associated with predicted ADMET properties, including CYP interactions, in one source. CID 5318956 is also listed as (+)-Launobine in PubChem.

Interactive Data Tables

Based on the provided search results, detailed quantitative data suitable for generating interactive data tables for this compound specifically in the requested sections (apoptosis pathways, oncogenic protein interactions, topoisomerase inhibition, cytotoxicity profiles, MAO kinetics/selectivity, and CYP interactions) were not consistently available. While some snippets mentioned IC50 values or binding affinities for other compounds or in in silico studies, comprehensive datasets for this compound across multiple cell lines or enzyme inhibition parameters were not provided. Therefore, interactive data tables cannot be generated solely based on the provided search results for this compound within the specified sections.

However, if we consider the general type of data that would be presented in these sections based on the descriptions of the research, example table structures could be:

Example Table Structure: In Vitro Cytotoxicity Against Cancer Cell Lines (Hypothetical Data)

| Cancer Cell Line | Tissue Origin | IC50 (µM) |

| MCF-7 | Breast | [Hypothetical Value] |

| A549 | Lung | [Hypothetical Value] |

| HepG2 | Liver | [Hypothetical Value] |

| PC-3 | Prostate | [Hypothetical Value] |

Example Table Structure: Monoamine Oxidase Inhibition (Hypothetical Data)

| Enzyme Target | IC50 (µM) | Ki (µM) | Inhibition Mechanism | Selectivity Index (MAO-B/MAO-A) |

| MAO-A | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Mechanism] | [Hypothetical Value] |

| MAO-B | [Hypothetical Value] | [Hypothetical Value] | [Hypothetical Mechanism] | - |

These example structures illustrate the type of data that would typically be presented in these sections if specific experimental results for this compound were available in the search snippets. Due to the lack of such specific data for this compound in the provided results, these tables remain illustrative.

Alpha-Glucosidase Inhibition Research

Studies have investigated this compound's potential to inhibit alpha-glucosidase, an enzyme involved in carbohydrate metabolism. Inhibition of this enzyme can lead to delayed glucose absorption. While specific detailed research findings on this compound's alpha-glucosidase inhibition were not extensively found in the search results, this is a known area of investigation for natural compounds and alkaloids. Acarbose is a known alpha-glucosidase inhibitor used clinically. mims.comguidetopharmacology.org

Additional Mechanistic Insights from Preclinical Models (Non-Human)

Preclinical studies, often utilizing in vitro cell-based assays and non-human animal models, provide valuable insights into the potential mechanisms of action of compounds like this compound. nih.goveuropa.eueuropa.eu These models allow for the investigation of cellular and molecular targets.

Antioxidant Defense System Modulation

Natural products, including alkaloids, are often studied for their antioxidant properties, which involve the modulation of cellular defense systems against oxidative stress. While direct detailed studies on this compound's specific mechanisms of antioxidant defense modulation in preclinical models were not prominently featured in the search results, other natural compounds like Quercetin are known for their antioxidant activities through various mechanisms, such as radical scavenging and enzyme modulation. nih.govbohrium.com

Anti-Platelet Aggregation Pathways

Research into the anti-platelet aggregation effects of compounds is relevant for cardiovascular health. Platelet aggregation is a key process in thrombus formation, mediated by various factors like collagen, thrombin, and arachidonic acid. rsc.org While specific data on this compound's impact on these pathways was not detailed in the search results, studies on other compounds, such as acetic acid and aspirin, demonstrate the investigation of anti-platelet mechanisms by inhibiting agonists like collagen, arachidonic acid, ADP, and thrombin. rsc.orgfishersci.at

Ion Channel Modulation (e.g., K+ Channels)

Cellular Migration and Wound Healing Processes

Cellular migration is fundamental to processes like wound healing and tissue regeneration. Investigations into the effects of compounds on cell migration often utilize in vitro models. While direct studies on this compound's influence on cellular migration and wound healing were not extensively found, research on other agents has explored their ability to suppress cell migration in various contexts, such as cancer. nih.govresearchgate.net Collagen is a key component involved in wound healing. nih.govwikipedia.orgdrwillcole.com

Structure Activity Relationship Sar and Structural Modification Studies of Launobine

Influence of Functional Group Derivatization on Biological Activity

Functional group derivatization involves chemically modifying specific functional groups within a molecule to alter its properties and evaluate the impact on biological activity. researchgate.netlibretexts.org This technique is widely used in natural product research to enhance detectability, improve chromatographic behavior, or investigate the role of particular groups in target interactions. researchgate.netlibretexts.org While general principles of derivatization for various functional groups like alcohols, carboxylic acids, and amines are well-established in analytical chemistry libretexts.org, specific detailed research findings on the influence of functional group derivatization specifically on the biological activity of Launobine are not explicitly detailed in the provided search results. However, the broader concept of modifying functional groups to enable biological studies and simultaneous SAR analysis in natural products has been explored, suggesting that such approaches could be applied to this compound. nih.gov

Stereochemical Determinants of Biological Efficacy

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can significantly influence biological activity. nih.govnih.gov Enantiomers, which are stereoisomers that are non-superimposable mirror images of each other, can exhibit different pharmacokinetic profiles, receptor affinities, and biological effects. nih.gov In some cases, one enantiomer may be biologically active while the other is not, or they may differ in potency and selectivity. nih.govnih.gov The ( + )-Launobine isomer has a specific PubChem CID (5318956), indicating its defined stereochemistry. nih.gov While the provided search results highlight the general importance of stereochemistry in drug action and biological activity nih.govnih.gov, specific studies detailing how different stereoisomers of this compound (if they exist and have been studied) influence its biological efficacy are not present. However, the principle suggests that the specific stereochemistry of this compound is likely a determinant of its interaction with biological targets.

Computational Chemistry Approaches to SAR Elucidation

Computational chemistry methods play a significant role in modern SAR studies and drug discovery by providing in silico tools to predict and understand molecular interactions. oncodesign-services.comopenaccessjournals.comnih.gov These methods can complement experimental approaches and accelerate the identification and optimization of bioactive compounds. openaccessjournals.comsimulations-plus.com

Ligand-Based Virtual Screening and Pharmacophore Modeling

Ligand-based virtual screening and pharmacophore modeling are computational techniques used to identify potential new ligands based on the known active molecules. simulations-plus.comnih.gov Pharmacophore models represent the essential steric and electronic features of a molecule required for optimal interaction with a biological target. nih.govlimu.edu.ly Ligand-based approaches utilize a set of known active compounds to generate these models, which are then used to screen large databases of compounds to find molecules sharing similar features and thus predicted to have similar biological activity. nih.govmdpi.comugm.ac.id This method is particularly useful when the three-dimensional structure of the biological target is unknown. mdpi.com While these techniques are widely applied in drug discovery simulations-plus.comnih.govmdpi.com, specific applications of ligand-based virtual screening and pharmacophore modeling focused on this compound were not found in the provided search results.

Molecular Docking Simulations for Receptor Binding

Molecular docking is a computational technique used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the binding site of a larger molecule (receptor), typically a protein. openaccessjournals.comopenaccessjournals.com It simulates the binding process at an atomic level to understand the interactions and estimate binding strength. openaccessjournals.comopenaccessjournals.com This information is valuable for identifying potential drug candidates and optimizing their structures for enhanced binding affinity and selectivity. openaccessjournals.com Molecular docking studies have been applied to investigate the binding of various compounds, including natural products, to biological targets like receptors and enzymes. chemrxiv.orgnih.govmdpi.com Research has utilized molecular docking to assess the binding affinities of this compound with specific protein targets, such as the BRCA1 and BRCA2 receptors, suggesting its potential therapeutic significance based on these interactions. researchgate.netresearchgate.net

Predictive Modeling for Biological Activity

Predictive modeling in SAR involves developing computational models that can predict the biological activity of compounds based on their chemical structures. oncodesign-services.comcollaborativedrug.com These models are often built using data from experimental SAR studies and can employ various computational approaches, including machine learning. oncodesign-services.comcollaborativedrug.com The goal is to identify promising compounds and optimize their structures in silico before experimental synthesis and testing, thereby accelerating the drug discovery process. oncodesign-services.comcollaborativedrug.comroutledge.com Quantitative Structure-Activity Relationship (QSAR) is a related approach that builds mathematical relationships between structural descriptors and biological activity. wikipedia.orglimu.edu.ly While predictive modeling is a general technique in medicinal chemistry oncodesign-services.comcollaborativedrug.com, specific studies detailing the development or application of predictive models specifically for this compound's biological activity were not found in the provided search results.

Future Directions in Launobine Academic Research

Advanced Omics Integration for Comprehensive Biological Profiling

The application of advanced omics technologies, such as genomics, transcriptomics, proteomics, and metabolomics, represents a critical future direction for comprehensively profiling the biological effects of Launobine. Integrating data from these diverse platforms can provide a holistic view of how this compound interacts with biological systems at multiple molecular levels mdpi.comresearchgate.netarxiv.org. This integrated approach can help decipher complex biological mechanisms and identify potential biomarkers associated with this compound's activity mdpi.comresearchgate.net. Challenges in this area include managing the high dimensionality and heterogeneity of omics data, as well as addressing issues like missing values and batch effects researchgate.netarxiv.org. However, advancements in computational methods, including statistical approaches, multivariate methods, and machine learning techniques, are being developed to address these challenges and unlock the full potential of omics integration researchgate.netarxiv.org.

Development of Sophisticated Preclinical Models for Mechanistic Validation

Developing and utilizing sophisticated preclinical models is essential for the mechanistic validation of this compound's observed biological effects nih.govtaconic.com. While traditional animal models have been used in preclinical research, there is a growing emphasis on developing models that better recapitulate human disease conditions and allow for more accurate extrapolation of findings nih.govtaconic.com. This includes the potential use of advanced in vitro systems, organ-on-a-chip technology, and more complex in vivo models that can provide detailed insights into this compound's mechanisms of action, target engagement, and pathway modulation nih.govfrontiersin.org. Validating these models is crucial and involves assessing their predictive, face, and construct validity to ensure their relevance to human biology and disease taconic.com. Quantitative mechanistic modeling, often referred to as pharmacokinetic/pharmacodynamic (PK/PD) modeling, can support preclinical research by aiding in the understanding of drug behavior within biological systems and informing study design frontiersin.orgnih.gov.

Bioproduction and Synthetic Biology Applications for Sustainable Access

Exploring bioproduction and synthetic biology approaches is a significant future direction to ensure sustainable access to this compound. As a natural product, the availability of this compound can be limited by factors such as the source plant's growth rate, geographical location, and environmental conditions nih.gov. Synthetic biology offers innovative strategies for the sustainable production of natural products through engineered microorganisms or plants nih.govseqens.comeasac.eunih.gov. This could involve identifying and engineering the biosynthetic pathways responsible for this compound production in suitable host organisms, potentially leading to higher yields and more controlled production processes nih.govnih.gov. Advances in metabolic engineering and genetic modification are central to these efforts nih.govseqens.com.

Identification of Novel Molecular Targets and Pathways for Research

Future research will focus on the identification of novel molecular targets and pathways through which this compound exerts its biological effects. While some studies may have indicated potential interactions, a comprehensive understanding of all relevant targets and the downstream signaling pathways they influence is crucial nih.gov. Techniques such as affinity chromatography coupled with mass spectrometry, thermal proteome profiling, and advanced computational approaches like molecular docking and network analysis can be employed to identify direct binding partners and affected pathways nih.govresearchgate.netresearchgate.net. For example, in silico studies have suggested that this compound may have binding affinities with proteins like BRCA1 and BRCA2, highlighting the potential for further investigation into these interactions and their functional consequences researchgate.netresearchgate.net. Identifying novel targets and pathways can reveal new therapeutic opportunities and provide a more complete picture of this compound's biological profile mdpi.comnih.gov.

Q & A

Q. What established analytical methods are recommended for characterizing Launobine’s purity and structural identity?

To ensure accurate characterization, researchers should employ a combination of spectroscopic and chromatographic techniques:

- Nuclear Magnetic Resonance (NMR) : For elucidating molecular structure and confirming stereochemistry .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and quantify impurities, using validated protocols with reference standards .

- Mass Spectrometry (MS) : For molecular weight confirmation and fragmentation pattern analysis .

- X-ray Crystallography (if applicable): To resolve crystal structures and validate three-dimensional configurations . Methodological Tip: Cross-validate results with orthogonal methods and adhere to journal guidelines for experimental reproducibility .

Q. How can researchers optimize the reproducibility of this compound synthesis protocols?

Reproducibility requires meticulous documentation and standardization:

- Step 1 : Reference established synthetic pathways from peer-reviewed literature, ensuring citations include reaction conditions (e.g., solvents, catalysts, temperatures) .

- Step 2 : Use factorial experimental design to identify critical variables (e.g., reaction time, stoichiometry) affecting yield and purity .

- Step 3 : Validate protocols through independent replication, documenting deviations and outcomes in supplementary materials .

- Step 4 : Deposit synthetic data in FAIR-compliant repositories (e.g., ChemRxiv) alongside physical samples in archives like the Molecule Archive at KIT .

Advanced Research Questions

Q. What experimental strategies address discrepancies in reported biological activities of this compound across studies?

Contradictions in bioactivity data often stem from methodological variability. Mitigate this through:

- Systematic Review : Conduct a meta-analysis of existing studies, categorizing results by assay type (e.g., in vitro vs. in vivo), cell lines, and dosage ranges .

- Controlled Replication : Reproduce key studies under standardized conditions, controlling for variables like solvent choice (e.g., DMSO purity) and cell passage number .

- Mechanistic Profiling : Use omics approaches (e.g., proteomics, metabolomics) to identify off-target effects or pathway interactions that may explain variability . Example Table:

| Study | Assay Type | EC50 (µM) | Cell Line | Solvent |

|---|---|---|---|---|

| A | In vitro | 5.2 | HEK293 | DMSO |

| B | In vivo | 12.8 | Mouse model | PBS |

Q. How can computational models enhance the prediction of this compound’s environmental fate and pharmacokinetics?

Integrate in silico tools with experimental validation:

- QSAR Modeling : Predict physicochemical properties (e.g., logP, solubility) using software like COSMOtherm, validated against experimental HPLC/MS data .

- Molecular Dynamics (MD) Simulations : Study binding affinities to target proteins, comparing results with surface plasmon resonance (SPR) or ITC assays .

- Environmental Fate Modeling : Apply fugacity models to assess partitioning in soil/water systems, referencing long-term ecological studies (e.g., Project INCHEMBIOL) . Methodological Caution: Calibrate models with empirical data to avoid overfitting .

Q. What are the best practices for designing dose-response studies to evaluate this compound’s toxicity?

Follow a tiered approach:

- Phase 1 (Preliminary) : Conduct acute toxicity assays (e.g., zebrafish embryos) to establish LD50 ranges .

- Phase 2 (Mechanistic) : Use organoid or 3D cell culture models to assess tissue-specific effects, ensuring replicates account for biological variability .

- Phase 3 (Validation) : Compare results with in silico predictions (e.g., ProTox-II) and publish negative data to avoid publication bias .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。